HDAC Isoform Selectivity Profile: Vorinostat vs. Romidepsin, Belinostat, Panobinostat
Vorinostat demonstrates a distinct, broad-spectrum HDAC inhibition profile compared to the cyclic peptide romidepsin and other hydroxamates. Across a panel of 11 HDAC isoforms, vorinostat exhibits IC50 values ranging from 20 nM (HDAC4) to 173 nM (HDAC8), with notable potency against class I isoforms (HDAC1=60 nM, HDAC2=42 nM, HDAC3=36 nM) and HDAC6 (29 nM) [1]. In contrast, romidepsin is a highly selective class I inhibitor with picomolar activity (IC50=1 nM for HDAC1-3) but significantly weaker activity against HDAC6 (226 nM) and HDAC4 (647 nM) [1]. Belinostat shows a profile similar to vorinostat but with slightly improved potency on HDAC6 (IC50=10 nM) [1]. Panobinostat is the most potent pan-inhibitor in the panel, with sub- to low-nanomolar IC50s across nearly all isoforms [1].
| Evidence Dimension | In vitro HDAC Isoform Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | HDAC1=60, HDAC2=42, HDAC3=36, HDAC4=20, HDAC5=36, HDAC6=29, HDAC7=129, HDAC8=173, HDAC9=49, HDAC10=60, HDAC11=31 |
| Comparator Or Baseline | Romidepsin: HDAC1=1, HDAC2=1, HDAC3=1, HDAC4=647, HDAC5=>1000, HDAC6=226, HDAC7=>1000, HDAC8=>1000, HDAC9=>1000, HDAC10=1, HDAC11=0.3. Belinostat: HDAC1=26, HDAC2=22, HDAC3=19, HDAC4=15, HDAC5=25, HDAC6=10, HDAC7=51, HDAC8=22, HDAC9=24, HDAC10=59, HDAC11=27. Panobinostat: HDAC1=3, HDAC2=2, HDAC3=2, HDAC4=1, HDAC5=1, HDAC6=1, HDAC7=2, HDAC8=22, HDAC9=1, HDAC10=31, HDAC11=4 |
| Quantified Difference | Vorinostat IC50 on HDAC1 is 60-fold higher (less potent) than romidepsin (1 nM). Vorinostat IC50 on HDAC6 is 3-fold higher (less potent) than belinostat (10 nM). |
| Conditions | Cell-free enzymatic assays using recombinant human HDAC isoforms. |
Why This Matters
This selectivity profile informs the choice of vorinostat as a 'gold standard' pan-inhibitor control when investigating class I/II/IV HDAC biology, or when a broader inhibition profile is desired over the highly class I-restricted action of romidepsin.
- [1] Exploration of Targeted Anti-tumor Therapy. Clinically approved HDAC IC50 values against all HDAC gene products [22]. View Source
